
(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a chemical compound with significant interest in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of chroman derivatives, which are known for their diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a fluorinated benzene derivative, followed by a series of reactions including halogenation, amination, and cyclization to form the chroman ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-7-(Trifluoromethyl)chroman-4-amine
- (S)-6-(Trifluoromethyl)chroman-4-amine
- Chroman-4-one derivatives
Uniqueness
(S)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F4NO |
|---|---|
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
(4S)-7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI-Schlüssel |
MQVMSHLLBMTNTA-QMMMGPOBSA-N |
Isomerische SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)C(F)(F)F)F |
Kanonische SMILES |
C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



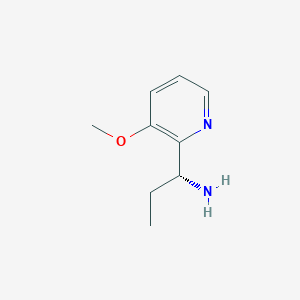

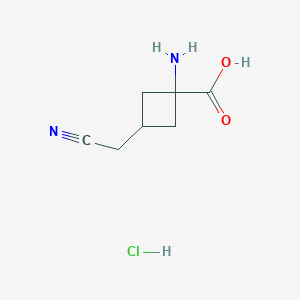
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
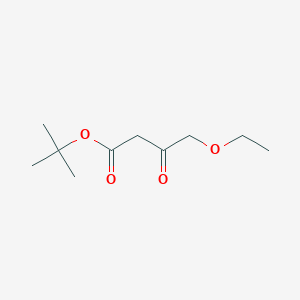
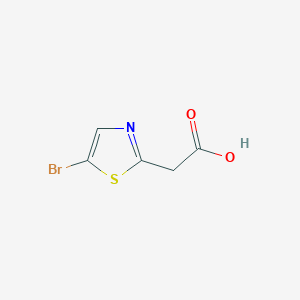

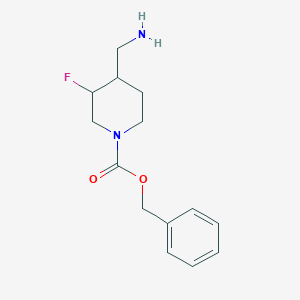
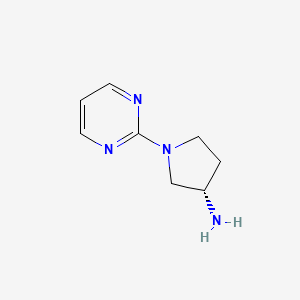
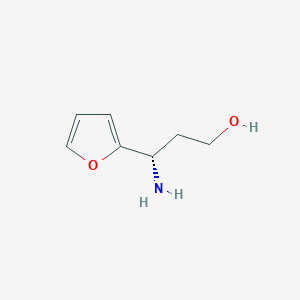
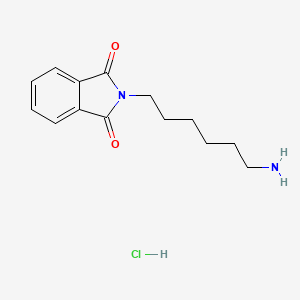

![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
